Fluvastatin sodium
Overview
Description
Synthesis Analysis
The synthesis of fluvastatin and other statins typically involves complex organic reactions to form the core lactone structure essential for their biological activity. The detailed synthesis routes of fluvastatin sodium and its intermediates in literature suggest a focus on optimizing yield, purity, and cost-effectiveness. Some synthesis methods emphasize the Paal-Knorr synthesis as a key step for constructing the lactone ring, indicative of the synthetic challenges in achieving the desired statin structure (Du Wenting, 2011; M. Hájková, B. Kratochvíl, S. Rádl, 2008).
Molecular Structure Analysis
The molecular structure of fluvastatin sodium includes a lactone ring, which is essential for its inhibitory action against HMG-CoA reductase. The presence of fluorophenyl and methyl groups on the decalin ring system enhances its lipophilicity and pharmacokinetic properties, contributing to its effective inhibition of cholesterol synthesis. The sodium salt form increases its solubility in water, facilitating its absorption and bioavailability.
Chemical Reactions and Properties
Fluvastatin sodium participates in metabolic reactions primarily in the liver, where it is converted to its active hydroxy acid form. This transformation is crucial for its ability to competitively inhibit HMG-CoA reductase. The drug's chemical stability, solubility, and reactivity are influenced by its molecular structure, impacting its pharmacological efficacy and interaction with other compounds.
Physical Properties Analysis
The physical properties of fluvastatin sodium, such as solubility, melting point, and crystalline form, are significant for its formulation and delivery as a medication. Its solubility in water and lipophilicity are balanced to ensure effective absorption and distribution within the body, which are critical for its pharmacodynamic action.
Chemical Properties Analysis
The chemical properties of fluvastatin sodium, including its acid-base behavior and reactivity with biological molecules, underpin its mechanism of action. As an acid derivative, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is shaped by these chemical properties, ensuring that it effectively reaches its target enzyme in the liver to exert its cholesterol-lowering effect.
For detailed information on the synthesis, molecular structure, chemical reactions, physical properties, and chemical properties of fluvastatin sodium, refer to the following sources:
- (Du Wenting, 2011)
- (M. Hájková, B. Kratochvíl, S. Rádl, 2008)
Scientific Research Applications
Application in Pharmaceutical Analysis
- Scientific Field: Pharmaceutical Analysis
- Summary of Application: Fluvastatin Sodium is used in the development and validation of a stability-indicating RP-HPLC method for its estimation in bulk and tablet dosage form .
- Methods of Application: The method was developed on Hypersil ODS C18 column using the mobile phase consists of methanol: 20mM Phosphate buffer (pH 3.2 adjusted with Phosphoric acid): acetonitrile (55: 30: 15 v/v) was delivered at a flow rate of 1.1 ml/minute and the maximum absorption were observed at 234 nm .
Application in Drug Delivery
- Scientific Field: Drug Delivery
- Summary of Application: Fluvastatin Sodium nanosuspensions containing cyclodextrin were developed to improve oral bioavailability .
- Methods of Application: FVT nanosuspensions containing cyclodextrin were prepared by a high pressure homogenization technique .
- Results: FVT nanosuspensions could significantly modify the pharmacokinetic profile and increase the bioavailability of FVT by more than 2.4-fold in comparison with the FVT capsules group .
Application in Heart Failure Treatment
- Scientific Field: Cardiology
- Summary of Application: Fluvastatin Sodium is used in the treatment of heart failure with preserved ejection fraction (HFpEF). Its anti-inflammatory, antihypertrophic, antifibrotic, and antioxidant properties may be beneficial in HF, especially in HFpEF .
- Results: Numerous observational clinical trials have consistently shown a beneficial prognostic effect of statins in patients with HFpEF .
Application in Diabetic Dyslipidemia Treatment
- Scientific Field: Endocrinology
- Summary of Application: Fluvastatin Sodium is used in the treatment of diabetic dyslipidemia, a condition that plays a predominant role in coronary artery disease (CAD) .
- Results: Statins, including Fluvastatin Sodium, considerably ameliorate lipid parameters and non-lipid CV risk factors, leading to reduced CV morbidity and mortality .
Application in Electrochemical Analysis
- Scientific Field: Electrochemistry
- Summary of Application: The oxidation of Fluvastatin Sodium on a glassy carbon electrode has been studied .
- Methods of Application: A variety of voltammetric techniques were used to study the oxidation of Fluvastatin Sodium .
- Results: Different conditions were investigated to optimize the determination of Fluvastatin Sodium .
Application in Bone Health
Safety And Hazards
Fluvastatin sodium may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should not be taken if you have liver disease, or if you are breastfeeding a baby . More safety and hazard information can be found in various safety data sheets .
Future Directions
Fluvastatin sodium has been shown to be effective for secondary prevention of cardiac events in patients following coronary intervention procedures, and for primary prevention of cardiac events in renal transplant recipients . The FDA is requesting revisions to the information about use in pregnancy in the prescribing information of the entire class of statin medicines . More research is being conducted to improve the bioavailability and consequently therapeutic efficacy of Fluvastatin sodium .
properties
IUPAC Name |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-NRFPMOEYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009854 | |
Record name | Sri 62320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluvastatin sodium | |
CAS RN |
94061-80-0, 93957-55-2, 93957-54-1 | |
Record name | Sri 62320 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094061800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sri 62320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluvastatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluvastatin sodium hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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